molecular formula C8H17N B12354785 Rac-(2R,5R)-5-ethyl-2-methylpiperidine

Rac-(2R,5R)-5-ethyl-2-methylpiperidine

Katalognummer: B12354785
Molekulargewicht: 127.23 g/mol
InChI-Schlüssel: XOFNHZHCGBPVGJ-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(2R,5R)-5-ethyl-2-methylpiperidine is a chiral compound with two stereocenters It belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2R,5R)-5-ethyl-2-methylpiperidine can be achieved through several methods. One common approach involves the asymmetric reduction of prochiral ketones using ketoreductases (KREDs). This biocatalytic method is environmentally friendly and cost-effective, producing chiral alcohols with high stereoselectivity . Another method involves the use of chemical catalysts in a dynamic kinetic resolution (DKR) approach, which combines chemical and enzymatic steps to enhance the yield and purity of the desired enantiomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process . These reactors allow for better control of reaction parameters, leading to higher yields and reduced formation of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Rac-(2R,5R)-5-ethyl-2-methylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates to introduce various functional groups into the piperidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

Rac-(2R,5R)-5-ethyl-2-methylpiperidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Rac-(2R,5R)-5-ethyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity. By interacting with these targets, this compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Rac-(2R,5R)-5-ethyl-2-methylpiperidine can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the presence of both ethyl and methyl groups, contribute to its distinct reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C8H17N

Molekulargewicht

127.23 g/mol

IUPAC-Name

(2R,5R)-5-ethyl-2-methylpiperidine

InChI

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI-Schlüssel

XOFNHZHCGBPVGJ-HTQZYQBOSA-N

Isomerische SMILES

CC[C@@H]1CC[C@H](NC1)C

Kanonische SMILES

CCC1CCC(NC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.